molecular formula C24H19FN4O2S B12142991 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12142991
M. Wt: 446.5 g/mol
InChI Key: AEQRMQIURDECCN-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound with a unique structure that combines a fluorophenyl group, a sulfonyl group, and a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives, such as:

  • 3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • 3-[(4-chlorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Uniqueness

The uniqueness of 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine lies in the presence of the fluorophenyl group, which can impart specific properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.

Properties

Molecular Formula

C24H19FN4O2S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H19FN4O2S/c25-17-10-12-18(13-11-17)32(30,31)22-21-24(28-20-9-5-4-8-19(20)27-21)29(23(22)26)15-14-16-6-2-1-3-7-16/h1-13H,14-15,26H2

InChI Key

AEQRMQIURDECCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Origin of Product

United States

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